REACTION_SMILES
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[Cl-:10].[N:1]1([CH2:7][CH2:8][NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[nH:11]1[cH:12][c:13]([C:20](=[O:21])[OH:22])[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12>>[N:1]1([CH2:7][CH2:8][NH:9][C:20]([c:13]2[cH:12][nH:11][c:19]3[c:14]2[cH:15][cH:16][cH:17][cH:18]3)=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c[nH]c2ccccc12
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Name
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Type
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product
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Smiles
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O=C(NCCN1CCCCC1)c1c[nH]c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |